Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
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Overview
Description
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a compound that belongs to the class of bis(pyrazolyl)methanes. Pyrazole derivatives are an important class of heterocyclic compounds, known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives:
One-pot pseudo three-component reactions: This method involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes.
One-pot pseudo five-component reactions: This approach uses β-keto esters, hydrazines, and aldehydes.
For example, the synthesis of bispyrazoles can be achieved via condensation of 3-methyl-5-pyrazolone with aromatic aldehydes catalyzed by Mohr’s salt in an ethanol-water mixture under reflux conditions .
Industrial Production Methods
Industrial production methods for bis(pyrazolyl)methane derivatives typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding pyrazole oxides .
Scientific Research Applications
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can catalyze various chemical reactions . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methanes: These compounds have similar structural features and are used in similar applications.
Bis(coumarins): These compounds also exhibit diverse biological activities and are used in pharmaceuticals and agrochemicals.
Uniqueness
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is unique due to its specific structural features and the presence of pyrazole rings, which confer distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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